6-Methyl-2H-1,4-benzoxazin-3(4H)-one
Description
6-Methyl-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that is part of the benzoxazinone family. This compound has been identified as an intermediate in the biosynthesis of cyclic hydroxamic acids in maize, which are secondary metabolites that play a role in the plant's defense mechanisms. The synthesis of this compound involves the incorporation of deuterium-labeled 2H-1,4-benzoxazin-3(4H)-one into DIMBOA, a related molecule, with high retention of deuterium and high efficiency. This process is facilitated by maize microsomes in an NADPH- and oxygen-dependent reaction, indicating the enzymatic nature of this biosynthetic pathway .
Synthesis Analysis
The synthesis of benzoxazinone derivatives, including those with a methyl group at the 6-position, has been explored in various studies. For instance, a series of 4H-3,1-benzoxazin-4-ones with different substituents at the 6-position, including hydrogen, methyl, chloro, iodo, and bromine atoms, have been prepared and analyzed for their plasma lipid-altering characteristics. The synthesis of these compounds has led to the discovery of their hypolipidemic properties, particularly their ability to elevate high-density lipoprotein levels in rats . Additionally, a general method for synthesizing functionalized 4H-1,2-benzoxazine derivatives has been described, which could potentially be applied to the synthesis of 6-methyl-2H-1,4-benzoxazin-3(4H)-one and its derivatives .
Molecular Structure Analysis
The molecular structure of benzoxazinone derivatives has been studied using various spectroscopic techniques. For example, the structural study of substituted 1,2-dihydro-4H-3,1-benzoxazines, which are closely related to 6-methyl-2H-1,4-benzoxazin-3(4H)-one, has been conducted using 1H and 13C NMR data. These studies have provided insights into the configurational and conformational aspects of these molecules, which are crucial for understanding their chemical behavior and biological activity .
Chemical Reactions Analysis
Benzoxazinones, including those with a methyl group at the 6-position, have been shown to participate in various chemical reactions. They can act as alternate substrate inhibitors of enzymes such as human leukocyte elastase, forming acyl enzyme intermediates during catalysis. The reactivity of these compounds has been extensively studied, revealing that electronic factors are the major determinants of their reactivity, particularly in alkaline hydrolysis. The presence of electron-withdrawing or electron-donating groups at specific positions on the benzoxazinone ring significantly influences their chemical stability and inhibitory potency .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazinone derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the acid properties of 4-hydroxy-6H-1,3-oxazin-6-ones, which are structurally related to benzoxazinones, have been studied using potentiometric titration. The pKa values of these compounds vary depending on the substituents present, which affects their existence in biological media, typically in the neutral form . This information is relevant for understanding the behavior of 6-methyl-2H-1,4-benzoxazin-3(4H)-one in different environments.
properties
IUPAC Name |
6-methyl-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-2-3-8-7(4-6)10-9(11)5-12-8/h2-4H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBZPNRRLJLZBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192653 | |
Record name | 2H-1,4-Benzoxazine-3(4H)-one, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20192653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2H-1,4-benzoxazin-3(4H)-one | |
CAS RN |
39522-26-4 | |
Record name | 2H-1,4-Benzoxazine-3(4H)-one, 6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039522264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,4-Benzoxazine-3(4H)-one, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20192653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methyl-2H-1,4-benzoxazin-3(4h)-one, 98% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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